An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
Introduction: A Key Intermediate in Proton Pump Inhibitors
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide is a crucial intermediate in the synthesis of lansoprazole, a widely used proton pump inhibitor for treating acid-reflux disorders and ulcers.[1][2] The physicochemical properties of this pyridine N-oxide derivative are of paramount importance as they dictate its reactivity, handling, and ultimately, the efficiency and safety of the lansoprazole synthesis process.[2] This guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines detailed, field-proven methodologies for their experimental determination. Understanding these properties is essential for process optimization, ensuring batch-to-batch consistency, and maintaining high standards of quality control in pharmaceutical manufacturing.[3]
The molecular structure of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide features a pyridine N-oxide core, which influences its electronic and solubility characteristics.[4] The presence of dimethyl and trifluoroethoxy substituents further modulates its lipophilicity and reactivity. This guide will delve into the key physicochemical parameters that are critical for the successful application of this intermediate in active pharmaceutical ingredient (API) synthesis.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide is presented below. It is imperative for research and development professionals to experimentally verify these parameters for each batch to ensure consistency and quality.
| Property | Value | Source |
| CAS Number | 103577-61-3 | ChemicalBook[1] |
| Molecular Formula | C9H10F3NO2 | Pharmaffiliates[5] |
| Molecular Weight | 221.18 g/mol | Pharmaffiliates[5] |
| Appearance | Yellow solid | Nia Innovation[6] |
| Melting Point | 131-132 °C | ChemicalBook[1] |
| Boiling Point (Predicted) | 321.4 ± 42.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 2.23 ± 0.10 | ChemicalBook[1] |
| Solubility | Data not available; experimental determination recommended | |
| LogP | Data not available; experimental determination recommended |
The Role in Lansoprazole Synthesis: A Mechanistic Overview
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide is a pivotal precursor in the multi-step synthesis of lansoprazole. A key transformation involves the reaction of this intermediate to introduce the benzimidazole moiety, ultimately forming the core structure of the final API. The N-oxide functional group plays a crucial role in activating the pyridine ring for subsequent chemical modifications.
Caption: Simplified workflow for the synthesis of Lansoprazole highlighting the role of the target compound.
Experimental Protocols for Physicochemical Characterization
For a compound intended for use in pharmaceutical manufacturing, relying solely on predicted data is insufficient. The following sections provide detailed, step-by-step protocols for the experimental determination of critical physicochemical properties.
Aqueous Solubility Determination: The Shake-Flask Method
The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound, providing a measure of the equilibrium concentration of a solute in a solvent.[7]
Causality Behind Experimental Choices: This method is chosen for its reliability and its ability to achieve a true thermodynamic equilibrium, which is crucial for understanding the intrinsic solubility of the API intermediate.[7] The use of a buffer at a specific pH is important as the solubility of ionizable compounds can be pH-dependent.[8]
Experimental Protocol:
-
Preparation of the Saturated Solution:
-
Add an excess amount of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide to a series of glass vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[9]
-
To expedite equilibration, a modified method involving initial heating followed by cooling and seeding with the solid compound can be employed.[10]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration from multiple replicates, typically in units of mg/mL or µg/mL.
-
Caption: Workflow for the shake-flask solubility determination method.
pKa Determination: Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that indicates the extent of ionization of a compound at a given pH.[8] For a pyridine N-oxide, the pKa of its conjugate acid is a measure of its basicity.[4] Potentiometric titration is a highly accurate and widely used method for pKa determination.[12]
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH upon the addition of a titrant, allowing for a precise determination of the equivalence point and, consequently, the pKa.[12] This method is particularly suitable for compounds that are sufficiently soluble in the titration medium.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure adequate solubility.
-
-
Titration Setup:
-
Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer.
-
Immerse a calibrated pH electrode and a titrant delivery tube into the solution.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve).[13]
-
The pKa is equal to the pH at the half-equivalence point.
-
-
Self-Validation:
-
The sharpness of the inflection point in the titration curve serves as an internal validation of the precision of the measurement.
-
For compounds with poor aqueous solubility or those that lack a suitable chromophore for spectrophotometric methods, potentiometric titration is often the method of choice.[6]
Lipophilicity (LogP) Determination: HPLC Method
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[14] A rapid and reliable method for estimating LogP is through reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[1][15]
Causality Behind Experimental Choices: The RP-HPLC method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[1] It is a faster and less labor-intensive alternative to the traditional shake-flask method, making it suitable for screening and routine analysis.[1]
Experimental Protocol:
-
System Setup:
-
Use an RP-HPLC system with a C18 column.
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Inject a series of standard compounds with known LogP values that span the expected LogP range of the test compound.
-
Record the retention time (t_R_) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the void time of the column.
-
Generate a calibration curve by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards.
-
-
Sample Analysis:
-
Dissolve 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.
-
Determine its retention time and calculate its log k'.
-
-
LogP Determination:
-
Interpolate the LogP of the test compound from the calibration curve using its calculated log k' value.
-
Caption: Workflow for LogP determination using the RP-HPLC method.
Conclusion: The Importance of Rigorous Physicochemical Characterization
The physicochemical properties of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide are not merely academic data points; they are critical process parameters that directly impact the synthesis of the life-saving drug, lansoprazole. A thorough understanding and experimental verification of properties such as solubility, pKa, and lipophilicity are indispensable for robust process development, quality control, and regulatory compliance in the pharmaceutical industry. The methodologies outlined in this guide provide a solid framework for obtaining reliable and reproducible data, empowering researchers and drug development professionals to make informed decisions and ensure the consistent production of high-quality active pharmaceutical ingredients.
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